4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine
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Overview
Description
4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), particularly cdk6 . CDKs play crucial roles in regulating cell cycles and transcriptions, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
Similar compounds have been shown to inhibit cdk6, which could lead to the disruption of cell cycle regulation and transcription processes .
Biochemical Pathways
Inhibition of cdk6 can affect the cell cycle and transcription pathways, leading to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been shown to exhibit anti-proliferative activities against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with a suitable pyrimidinylmethylating agent. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrimidine compounds .
Scientific Research Applications
4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: A degradation product of sulfosulphuron in agricultural soil.
Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate: Used in the synthesis of herbicides.
Bensulfuron methyl: An herbicide used in rice cultivation.
Uniqueness
4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dimethoxy-N-(pyrimidin-2-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-17-9-6-10(18-2)16-11(15-9)14-7-8-12-4-3-5-13-8/h3-6H,7H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRVHUJCCKKNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NCC2=NC=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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